(2S)-2-(2-Methylphenyl)propan-1-ol

Description

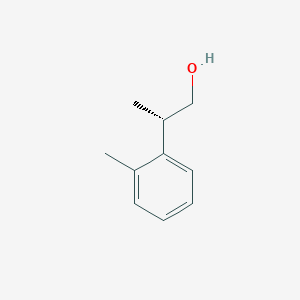

(2S)-2-(2-Methylphenyl)propan-1-ol is a chiral secondary alcohol characterized by a (2S)-stereocenter at the propan-1-ol backbone and a 2-methylphenyl substituent. Its molecular formula is C₁₀H₁₄O, with the IUPAC name reflecting the stereochemistry and substitution pattern.

Properties

IUPAC Name |

(2S)-2-(2-methylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9,11H,7H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHMWNFNIMXBJK-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method to synthesize (2S)-2-(2-Methylphenyl)propan-1-ol involves the Grignard reaction. This process typically starts with the reaction of 2-methylbenzyl chloride with magnesium in dry ether to form the Grignard reagent. This reagent is then reacted with acetaldehyde to yield the desired alcohol.

Asymmetric Reduction: Another method involves the asymmetric reduction of 2-methylacetophenone using a chiral catalyst. This method ensures the production of the (2S) enantiomer with high enantiomeric excess.

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents are chosen to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2S)-2-(2-Methylphenyl)propan-1-ol can undergo oxidation reactions to form the corresponding ketone, 2-methylacetophenone. Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

Reduction: The compound can be reduced to form the corresponding hydrocarbon, 2-methylpropane, using strong reducing agents like LiAlH4 (Lithium aluminium hydride).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like SOCl2 (Thionyl chloride) to form 2-(2-methylphenyl)propyl chloride.

Common Reagents and Conditions:

Oxidation: PCC, KMnO4, CrO3 (Chromium trioxide)

Reduction: LiAlH4, NaBH4 (Sodium borohydride)

Substitution: SOCl2, PBr3 (Phosphorus tribromide)

Major Products:

Oxidation: 2-Methylacetophenone

Reduction: 2-Methylpropane

Substitution: 2-(2-Methylphenyl)propyl chloride

Scientific Research Applications

Chemistry:

Chiral Building Block: (2S)-2-(2-Methylphenyl)propan-1-ol is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.

Biology:

Enzyme Studies: The compound is used in studies involving chiral alcohol dehydrogenases to understand enzyme specificity and mechanism.

Medicine:

Drug Development: It serves as an intermediate in the synthesis of drugs that require a specific chiral center for their activity.

Industry:

Fragrance and Flavor: The compound is used in the fragrance and flavor industry due to its pleasant aroma and ability to enhance other scents.

Mechanism of Action

The mechanism by which (2S)-2-(2-Methylphenyl)propan-1-ol exerts its effects often involves its interaction with specific enzymes or receptors. For instance, in enzymatic reactions, the compound can act as a substrate for chiral alcohol dehydrogenases, leading to the formation of specific products. The molecular targets and pathways involved depend on the specific application, such as drug development or enzyme studies.

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

a. (2S)-2-(2-Fluor-1,1'-biphenyl-4-yl)propan-1-ol ()

This compound, a flurbiprofen derivative, replaces the 2-methylphenyl group with a 2-fluoro-biphenyl system. The fluorine atom introduces electron-withdrawing effects, enhancing metabolic stability and altering binding affinity compared to the methyl group in the target compound.

b. (2S)-2-(6-Methoxy-2-naphthyl)propan-1-ol ()

Here, the aromatic system is expanded to a naphthyl ring with a methoxy substituent. The larger aromatic framework (C₁₄H₁₆O₂) increases lipophilicity (logP) compared to the phenyl analog, favoring interactions with hydrophobic binding pockets. The methoxy group’s electron-donating nature may enhance solubility in polar solvents, contrasting with the methyl group’s purely hydrophobic contribution .

Analogs with Additional Functional Groups

a. (2S)-2-Amino-3-(2-methoxyphenyl)propan-1-ol ()

This analog incorporates an amino group at the C2 position (C₁₀H₁₅NO₂). The amino functionality introduces basicity (pKa ~9–10), enabling salt formation and altering solubility profiles. The 2-methoxyphenyl group provides both steric and electronic modulation, with the methoxy group enhancing hydrogen-bonding capacity compared to the methyl group in the target compound. Such modifications are critical in designing CNS-active agents, where blood-brain barrier penetration is influenced by polarity .

b. (2S)-N,N-Dimethyl-2-amino-3-phenylpropan-1-ol ()

The addition of a dimethylamino group replaces the hydroxyl group with a tertiary amine. This drastically increases hydrophilicity and introduces cationic character at physiological pH, impacting receptor binding kinetics. Such derivatives are often explored as precursors for quaternary ammonium salts with enhanced bioactivity .

Steric and Electronic Effects

- Methyl vs. Methoxy Substituents : The methyl group in the target compound contributes steric hindrance without significant electronic effects. In contrast, methoxy groups (e.g., in and ) donate electrons via resonance, altering aromatic ring reactivity and intermolecular interactions.

- Aromatic Ring Size : Phenyl (C₆H₅) vs. naphthyl (C₁₀H₇) systems influence π-π stacking and van der Waals interactions. Naphthyl-containing analogs () exhibit higher molecular weight and rigidity, which can enhance binding specificity but reduce synthetic accessibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.